

# A Comparative Guide to the Spectroscopic Interpretation of 4-Fluoropyridine Hydrochloride

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## Compound of Interest

Compound Name: 4-Fluoropyridine hydrochloride

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This guide provides a comprehensive comparison of the spectroscopic data for **4-Fluoropyridine hydrochloride** against two common alternatives, Pyridine hydrochloride and 4-Chloropyridine hydrochloride. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **4-Fluoropyridine hydrochloride** and its analogues. This data has been compiled from various spectral databases and literature sources.

### <sup>1</sup>H NMR Data

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Compound	Chemical Shift (ppm) and Multiplicity
4-Fluoropyridine hydrochloride	Data not publicly available. Expected to show two sets of signals in the aromatic region, with splitting patterns influenced by both H-H and H-F coupling.
Pyridine hydrochloride	~8.8 (d), ~8.5 (t), ~8.0 (t)
4-Chloropyridine hydrochloride	~8.5 (d), ~7.6 (d)[1]

## <sup>13</sup>C NMR Data

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon framework of a molecule.

Compound	Chemical Shift (ppm)
4-Fluoropyridine hydrochloride	Data not publicly available. The carbon attached to the fluorine atom is expected to show a large C-F coupling constant.
4-Fluoropyridine (Free Base)	~165 (d, J=240 Hz), ~140 (d, J=17 Hz), ~110 (d, J=4 Hz)
Pyridine hydrochloride	~150, ~143, ~127
4-Chloropyridine hydrochloride	~151, ~142, ~128

## FT-IR Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.

Compound	Key IR Absorptions (cm <sup>-1</sup> )
4-Fluoropyridine hydrochloride	Data not publicly available. Expected to show characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic ring, and a C-F stretching band.
Pyridine hydrochloride	~3000-2800 (N-H stretch), ~1600-1400 (aromatic C=C and C=N stretch)[2][3][4]
4-Chloropyridine hydrochloride	~3100-3000 (aromatic C-H stretch), ~1630 (C=C stretch), ~1580 (C=N stretch), ~820 (C-Cl stretch)[1]

## Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound	Method	[M+H] <sup>+</sup> (m/z)
4-Fluoropyridine hydrochloride	ESI	Expected at 98.03
4-Fluoropyridine (Free Base)	GC-MS	97.03[5]
Pyridine hydrochloride	ESI	80.05
4-Chloropyridine hydrochloride	ESI	114.01

## Experimental Protocols

Standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

## NMR Spectroscopy of Organic Salts

Sample Preparation:

- Weigh 5-10 mg of the hydrochloride salt.

- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or Methanol-d<sub>4</sub>). The choice of solvent is critical as acidic protons may exchange with deuterium in protic solvents.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: The residual solvent peak is used for chemical shift calibration.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

## FT-IR Spectroscopy (KBr Pellet Method)

#### Sample Preparation:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours and cool in a desiccator.
- In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.
- Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

- Place a small amount of the mixture into a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Background: A spectrum of a pure KBr pellet should be acquired as a background.

## Electrospray Ionization Mass Spectrometry (ESI-MS) of Small Molecules

Sample Preparation:[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10  $\mu\text{g/mL}$ .
- If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

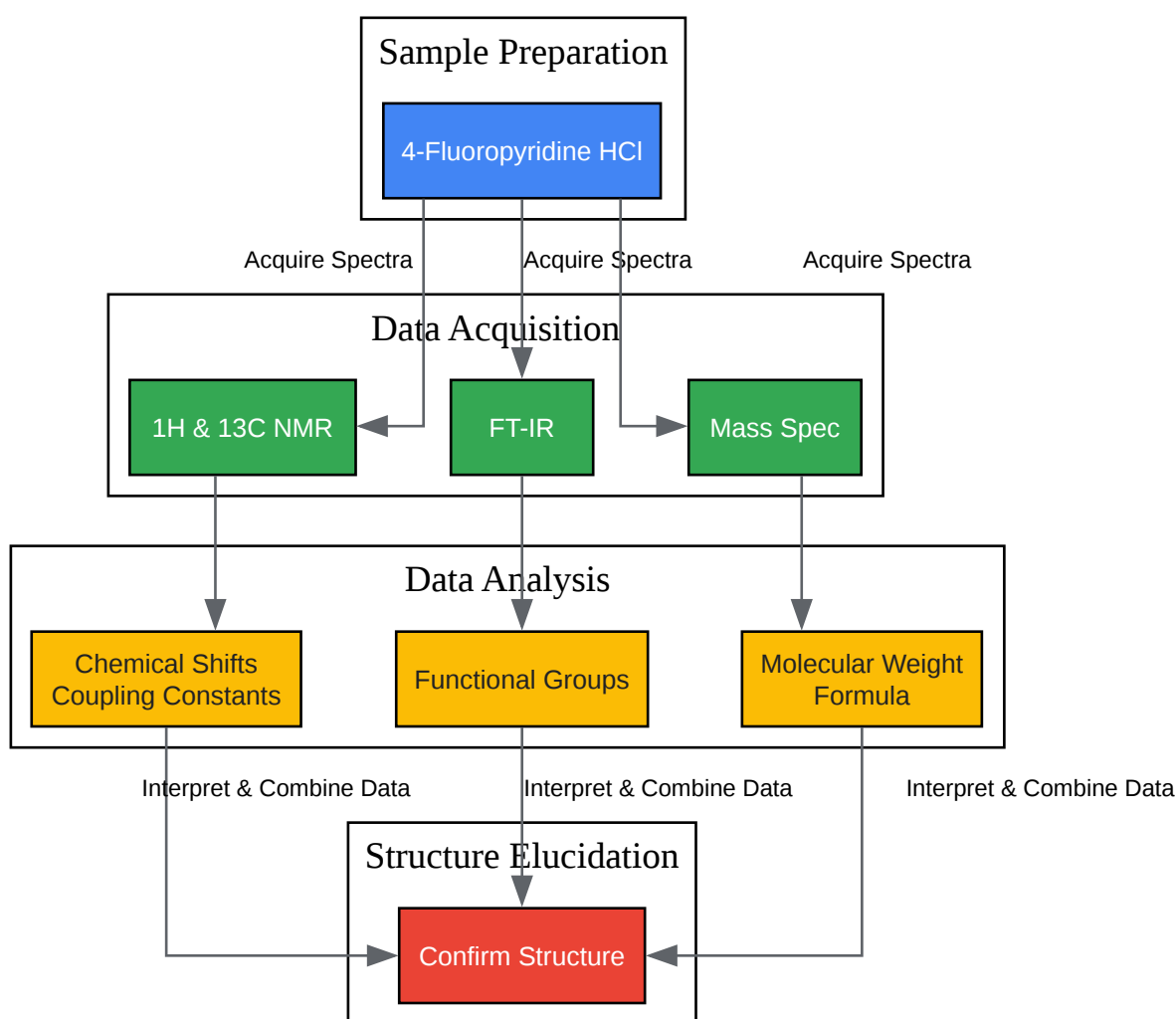
Data Acquisition:

- Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used for pyridine derivatives to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Infusion: The sample solution is introduced into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ .

- Mass Range: Scan a mass range appropriate for the expected molecular weight of the analyte.

## Data Interpretation Workflow & Structural Visualization

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the chemical structure of **4-Fluoropyridine hydrochloride** with its key atoms.



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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of **4-Fluoropyridine hydrochloride**.

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